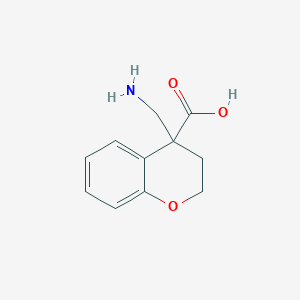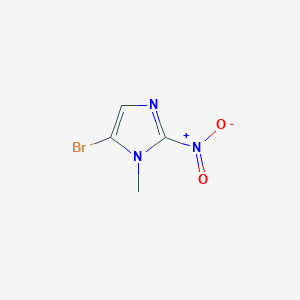![molecular formula C8H6ClN3O2 B11893192 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave techniques for the preparation of pyrrolopyrimidine derivatives has been reported as a robust approach .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound serves as a building block for the synthesis of various pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by up-regulating pro-apoptotic proteins like P53 and BAX, and down-regulating anti-apoptotic proteins like Bcl2 . Molecular docking studies have confirmed its binding affinities to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound used as a building block in the synthesis of various pharmaceutical intermediates.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another derivative with similar structural features.
Uniqueness
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other pyrrolopyrimidine derivatives .
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
TUZLSDIWHIFANN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)


![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)




![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
